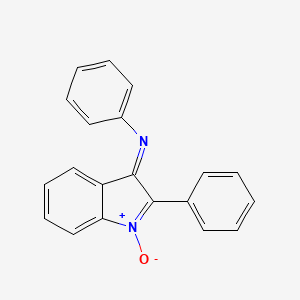

1-oxido-N,2-diphenylindol-1-ium-3-imine

Description

1-Oxido-N,2-diphenylindol-1-ium-3-imine is a nitrogen-containing heterocyclic compound characterized by an indole backbone modified with phenyl substituents at the N- and 2-positions, an imine group at the 3-position, and an oxygen atom (oxide) at the 1-position. This structural arrangement confers unique electronic and steric properties, making it of interest in organic synthesis, coordination chemistry, and materials science.

Properties

CAS No. |

5165-73-1 |

|---|---|

Molecular Formula |

C20H14N2O |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

1-oxido-N,2-diphenylindol-1-ium-3-imine |

InChI |

InChI=1S/C20H14N2O/c23-22-18-14-8-7-13-17(18)19(21-16-11-5-2-6-12-16)20(22)15-9-3-1-4-10-15/h1-14H |

InChI Key |

OMLVTWQXJOYIGJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=NC4=CC=CC=C4)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=NC4=CC=CC=C4)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-Phenyl-Phthalimide

- Structure : Features a phthalimide core with a phenyl group at the N-position and chlorine at the 3-position (Fig. 1 in ).

- Key Differences : Unlike 1-oxido-N,2-diphenylindol-1-ium-3-imine, this compound lacks the imine group at position 3 and the oxide at position 1. The chlorine substituent enhances electrophilicity, favoring nucleophilic substitution reactions in polymer precursor synthesis .

1H-Isoindol-3-Amine Derivatives

- Example: 1H-Isoindol-3-amine, 1-[(3-nitrophenyl)imino]-, (Z) ().

- Structure: Contains an isoindole backbone with a nitro-substituted phenylimino group.

- Key Differences : The absence of an oxide group and the presence of a nitro substituent alter electronic properties. The imine group in this compound may facilitate coordination chemistry, similar to the target molecule.

Imine-Functionalized Indol-2-One Derivatives

- Example: 1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one ().

- Structure : Combines an indol-2-one core with an allyl group and a dichlorophenylimine substituent.

- Key Differences : The indol-2-one scaffold introduces a ketone oxygen, differing from the oxide group in the target compound. The dichlorophenylimine group enhances hydrophobicity and may influence bioactivity.

Aryl-Substituted Isoindole Derivatives

- Example: 1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2-bromobenzyl)oxime ().

- Structure : Integrates an isoindole ring with aryl and oxime substituents.

- Key Differences : The oxime group introduces hydrogen-bonding capability, whereas the target compound’s oxide and imine groups may favor redox activity or metal coordination.

Structural and Functional Comparison Table

Research Findings and Gaps

- Synthesis Challenges : The target compound’s oxide and imine groups may require controlled oxidation and condensation steps, as seen in isoindole and phthalimide syntheses .

- Data Limitations: No direct spectroscopic or crystallographic data for 1-oxido-N,2-diphenylindol-1-ium-3-imine are available in the provided evidence. SHELX-based refinements () are irrelevant here but underscore the need for crystallographic validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.